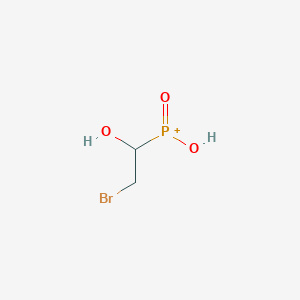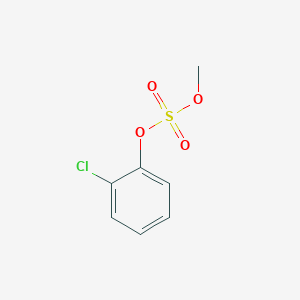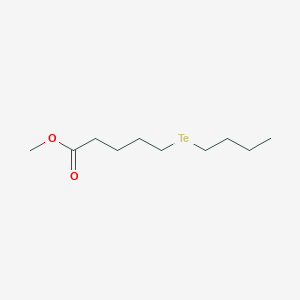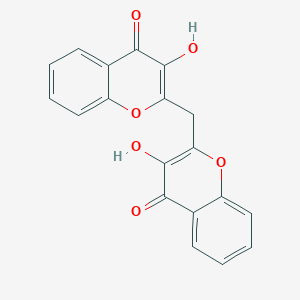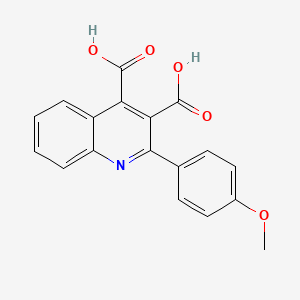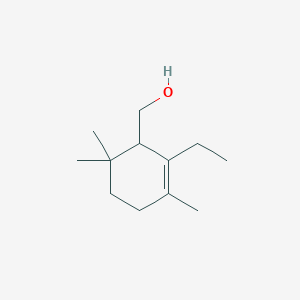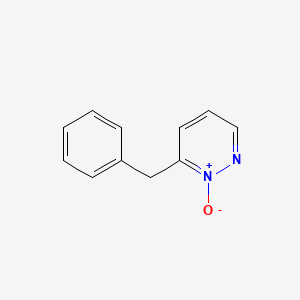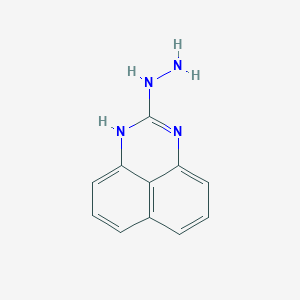
1H-Perimidin-2(3H)-one, hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Perimidin-2(3H)-one, hydrazone is a heterocyclic compound that belongs to the class of perimidine derivatives These compounds are characterized by a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Perimidin-2(3H)-one, hydrazone typically involves the cyclocondensation reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation . This method is widely used due to its efficiency and the high yield of the desired product. The reaction conditions often require specific reagents and controlled environments to ensure the successful formation of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclocondensation reactions using automated systems to maintain consistent reaction conditions. The use of microwave irradiation in industrial processes helps in reducing reaction times and improving the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Perimidin-2(3H)-one, hydrazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perimidine derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
1H-Perimidin-2(3H)-one, hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-Perimidin-2(3H)-one, hydrazone involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in regulating insulin signaling pathways . By inhibiting this enzyme, the compound can enhance insulin sensitivity and potentially be used in the treatment of type II diabetes.
Comparison with Similar Compounds
1H-2,3-Dihydroperimidine Derivatives: These compounds share a similar core structure but differ in their specific functional groups and biological activities.
Pyrimidine Derivatives: These compounds also contain a pyrimidine ring but may have different substituents that alter their chemical and biological properties.
Uniqueness: 1H-Perimidin-2(3H)-one, hydrazone is unique due to its specific ring structure and the presence of a hydrazone group. This combination of features gives it distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
89472-97-9 |
|---|---|
Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1H-perimidin-2-ylhydrazine |
InChI |
InChI=1S/C11H10N4/c12-15-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8/h1-6H,12H2,(H2,13,14,15) |
InChI Key |
GBZVIQVQSOJUPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
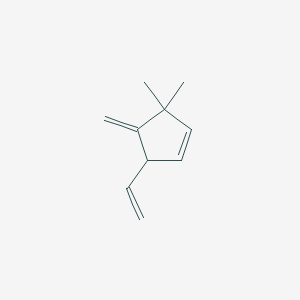
![3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid](/img/structure/B14380487.png)
![[4-(Cyclohexylsulfanyl)butoxy]benzene](/img/structure/B14380490.png)
![N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14380491.png)
![1,1'-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14380493.png)
